REACTION_CXSMILES
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[C:1]1([CH2:7][CH2:8][NH2:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:10](I)[CH2:11][CH3:12].C(N(CC)CC)C>O1CCCC1>[CH2:10]([NH:9][CH2:8][CH2:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)[CH2:11][CH3:12]
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Name
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|
Quantity
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1.2 mL
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)CCN
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Name
|
|
Quantity
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0.93 mL
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Type
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reactant
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Smiles
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C(CC)I
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Name
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|
Quantity
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5 mL
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Type
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reactant
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Smiles
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C(C)N(CC)CC
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Name
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|
Quantity
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5 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the reaction mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux temperature of the reaction mixture for 3.5 hours
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Duration
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3.5 h
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Type
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TEMPERATURE
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Details
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cooled
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Type
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CUSTOM
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Details
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A salt formed
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Type
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FILTRATION
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Details
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was filtered off
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Type
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CUSTOM
|
Details
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the solution was evaporated
|
Type
|
CUSTOM
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Details
|
a desired compound was purified by column chromatography on silica gel (silica gel 60, mobile phase: CHCl3:CH3OH=10:3)
|
Name
|
|
Type
|
|
Smiles
|
C(CC)NCCC1=CC=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |